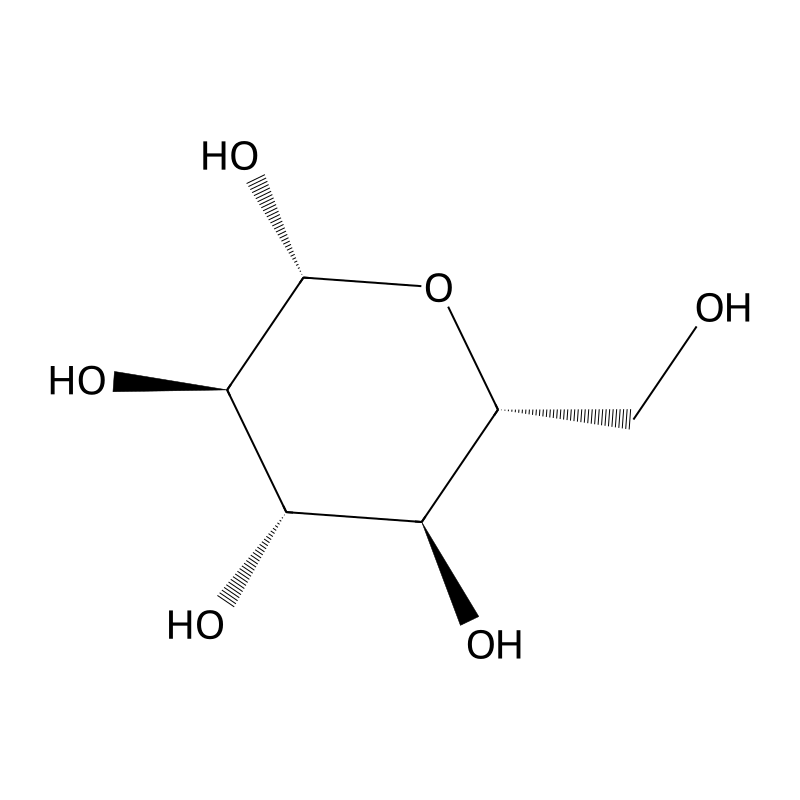

beta-D-Glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Primary Energy Source

Beta-D-glucose serves as the primary energy source for most living organisms. Researchers utilize it in various studies, including:

- Cellular metabolism: Scientists use glucose to study metabolic pathways, including glycolysis and the citric acid cycle, to understand how cells generate energy .

- Nutritional studies: Researchers use glucose to investigate nutrient utilization and its impact on various physiological processes .

Glucose Homeostasis

Maintaining proper blood glucose levels is crucial for health. Beta-D-glucose plays a central role in this process, making it a valuable tool in research related to:

- Diabetes research: Scientists use glucose to study the pathophysiology of diabetes and develop new therapeutic strategies for managing blood sugar levels .

- Hormonal regulation: Researchers use glucose to investigate the role of hormones like insulin and glucagon in regulating blood glucose levels .

Biomarker and Diagnostic Tool

Beta-D-glucose levels in the blood and other biological fluids serve as crucial biomarkers for various health conditions. Researchers utilize it for:

- Diagnosing diabetes: Fasting blood glucose and glucose tolerance tests are used to diagnose different types of diabetes .

- Monitoring other health conditions: Blood glucose levels can be used to monitor various health conditions like cardiovascular diseases and certain cancers .

Synthetic Chemistry and Drug Discovery

Beta-D-glucose serves as a valuable building block in synthetic chemistry and drug discovery due to its versatile chemical structure. Researchers use it for:

- Developing new drugs: Glucose derivatives and analogs are being explored for their potential therapeutic effects in various diseases .

- Studying carbohydrate-protein interactions: Glucose is used to study how carbohydrates interact with proteins, which is crucial for understanding various biological processes and developing new drugs .

Beta-D-Glucose is a monosaccharide with the molecular formula . It is one of the two anomers of D-glucose, distinguished by the orientation of the hydroxyl group on the anomeric carbon (C-1) in its cyclic form. In beta-D-glucose, this hydroxyl group is positioned on the same side as the CH2OH group at C-5, resulting in a more stable configuration compared to its alpha counterpart. This compound exists predominantly in a cyclic form known as beta-D-glucopyranose, which is a six-membered ring structure that plays a crucial role in carbohydrate chemistry and metabolism .

In biological systems, β-D-glucose plays a vital role as the primary energy source for cellular respiration. It enters cells through specific transport channels and is then broken down through a series of enzymatic reactions in the cytoplasm and mitochondria to generate ATP, the cellular currency of energy [].

Beta-D-Glucose serves as a primary energy source for living organisms. It is crucial for cellular respiration and metabolism. The enzyme glucose oxidase specifically catalyzes its oxidation, leading to the production of hydrogen peroxide, which is utilized in various biochemical pathways . Additionally, it plays a significant role in glycosylation processes, affecting protein function and stability.

Beta-D-Glucose can be synthesized through several methods:

- Enzymatic Synthesis: Using glucose oxidase or similar enzymes to convert D-fructose or other hexoses into beta-D-glucose.

- Chemical Synthesis: Starting from simpler sugars or aldehydes through controlled reactions that involve selective reduction or oxidation.

- Extraction from Natural Sources: Beta-D-glucose can be extracted from fruits and plants where it naturally occurs in high concentrations .

Beta-D-Glucose has diverse applications:

- Food Industry: Used as a sweetener and preservative due to its natural sweetness and stability.

- Pharmaceuticals: Acts as an excipient in drug formulation and is involved in various metabolic pathways essential for drug metabolism.

- Biotechnology: Utilized in fermentation processes and as a substrate for microbial growth in laboratory settings .

Research indicates that beta-D-glucose interacts with various biomolecules:

- It acts as a substrate for enzymes like hexokinase, which phosphorylates it to form D-glucose 6-phosphate, a key intermediate in glycolysis.

- Studies have shown its role in immune responses by acting as a pattern recognition receptor for bacterial components .

- Interaction with other carbohydrates can lead to glycosidic bond formation, affecting the properties and functionalities of polysaccharides.

Several compounds are structurally similar to beta-D-glucose. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Alpha-D-Glucose | Anomer of D-Glucose | Hydroxyl group on C-1 is opposite to CH2OH group |

| D-Fructose | Ketose | Contains a keto group instead of an aldehyde |

| D-Galactose | Epimer of Glucose | Differing configuration at C-4 |

| D-Mannose | Epimer of Glucose | Differing configuration at C-2 |

Beta-D-glucose is unique due to its specific role in energy metabolism and its prevalence in nature as a primary energy source for cells. Its distinct chemical properties allow it to participate actively in various biochemical processes that are essential for life

Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-3.24

Melting Point

UNII

Related CAS

133947-06-5

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 85 of 272 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 187 of 272 companies with hazard statement code(s):;

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Health Hazard

Other CAS

50-99-7

9010-72-4

9001-37-0

Wikipedia

Curdlan

Use Classification

General Manufacturing Information

Zymosans: INACTIVE

Dates

Slein, M.W. D-glucose, determination with hexokinase and glucose-6-phosphate dehydrrogenase. Methods of Enzymatic Analysis 1, 117-123 (1963).

Horton, H.R. Carbohydrates. Principles of biochemistry 9, 16-22 (1993).

Hirschmann, R.F., Nicolaou, K.C., Angeles, A.R., et al. The β-D-glucose scaffold as a β-turn mimetic. Accounts Chem. Res. 42(10), 1511-1520 (2009).